Ethyl 2-(3-oxocyclopentyl)acetate
CAS No.: 62457-60-7
Cat. No.: VC7027057
Molecular Formula: C9H14O3
Molecular Weight: 170.208
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62457-60-7 |
---|---|
Molecular Formula | C9H14O3 |
Molecular Weight | 170.208 |
IUPAC Name | ethyl 2-(3-oxocyclopentyl)acetate |
Standard InChI | InChI=1S/C9H14O3/c1-2-12-9(11)6-7-3-4-8(10)5-7/h7H,2-6H2,1H3 |
Standard InChI Key | SAOBKJVHYFWLEL-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1CCC(=O)C1 |
Introduction
Chemical and Physical Properties
Ethyl 2-(3-oxocyclopentyl)acetate is a colorless liquid at room temperature with a predicted boiling point of 135–137°C under standard atmospheric conditions . Its molecular structure features a cyclopentyl ring substituted with a ketone group at the 3-position and an ethyl acetate moiety at the adjacent carbon. Key physicochemical properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 170.21 g/mol | |
Boiling Point | 135–137°C (predicted) | |
Density | Not reported | – |
LogP (Partition Coefficient) | 1.31 | |
PSA (Polar Surface Area) | 43.37 Ų |
The compound’s moderate LogP value indicates balanced lipophilicity, making it suitable for reactions in both aqueous and organic media. Its polar surface area, influenced by the ester and ketone groups, suggests compatibility with hydrogen-bonding environments .
Synthesis and Industrial Production
One-Pot Synthesis from Diethyl Adipate
A landmark method developed in the patent CN103058870A describes a streamlined "one-pot" synthesis starting from diethyl adipate . This approach consolidates multiple steps—condensation, substitution, hydrolysis, decarboxylation, and esterification—into a single reactor, significantly improving efficiency and yield (55–60%) compared to traditional multi-step protocols .
Reaction Overview
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Cyclization: Diethyl adipate undergoes cyclization in toluene with sodium metal, forming a cyclopentane intermediate.
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Substitution: Ethyl chloroacetate is introduced, replacing the sodium alkoxide group.
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Hydrolysis and Decarboxylation: Acidic hydrolysis cleaves the ester, followed by decarboxylation to yield 2-(3-oxocyclopentyl)acetic acid.
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Esterification: The acid is esterified with ethanol under catalytic sulfuric acid to produce the final product .
Optimized Conditions
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Catalyst: Sodium metal (0.898 mol per 0.749 mol diethyl adipate).
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Solvent: Toluene (total volume ~700 mL).
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Temperature: 85–100°C for cyclization and substitution.
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Reaction Time: 6–8 hours for cyclization, 3 hours for substitution.
This method reduces waste generation by eliminating intermediate purification steps and avoids toxic solvents, aligning with green chemistry principles .
Chemical Reactivity and Derivative Formation
The compound’s reactivity is governed by its ketone and ester groups, enabling diverse transformations:
Hydrolysis and Decarboxylation
Under acidic conditions, the ester hydrolyzes to 2-(3-oxocyclopentyl)acetic acid, which subsequently undergoes decarboxylation to form cyclopentanone derivatives . This pathway is critical for generating intermediates in drug synthesis.
Nucleophilic Substitution
The ketone group participates in nucleophilic additions. For example, reaction with Grignard reagents yields tertiary alcohols, which can be further functionalized.
Reduction
Catalytic hydrogenation () reduces the ketone to a secondary alcohol, producing ethyl 2-(3-hydroxycyclopentyl)acetate—a precursor to prostaglandin analogs .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
Ethyl 2-(3-oxocyclopentyl)acetate is a key intermediate in synthesizing prostaglandin E1 (alprostadil), a vasodilator used to treat erectile dysfunction and peripheral vascular diseases . The US patent US9175320B2 highlights its role in producing cyclopenta[b]indole derivatives, which exhibit activity against metabolic disorders .
Agrochemicals
The compound’s derivatives are employed in herbicides and fungicides. For instance, cyclopentaneacetic acid esters disrupt fungal cell membrane synthesis, offering broad-spectrum antifungal activity.
Comparative Analysis with Structural Analogs
Compound | Key Structural Difference | Reactivity |
---|---|---|
Ethyl 2-(2-oxocyclopentyl)acetate | Ketone at 2-position | Higher steric hindrance slows nucleophilic reactions |
Cyclopentaneacetic acid | Free carboxylic acid group | Enhanced solubility in aqueous media |
The 3-oxo configuration in ethyl 2-(3-oxocyclopentyl)acetate optimizes steric accessibility for reactions at the ketone, distinguishing it from analogs .
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